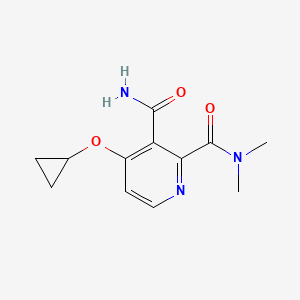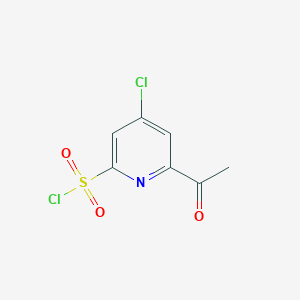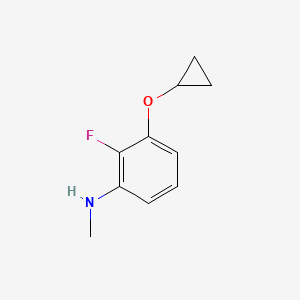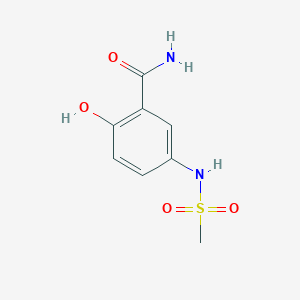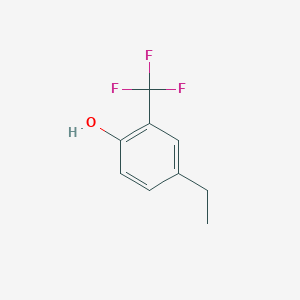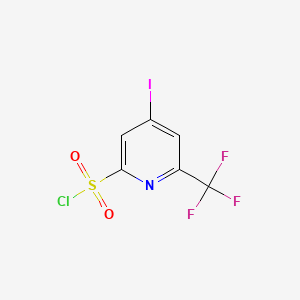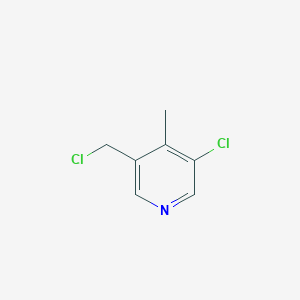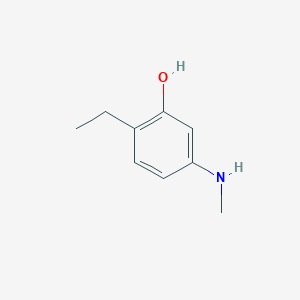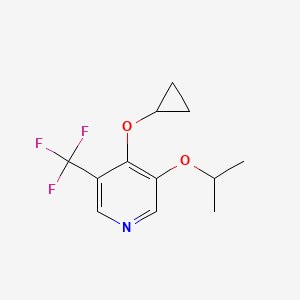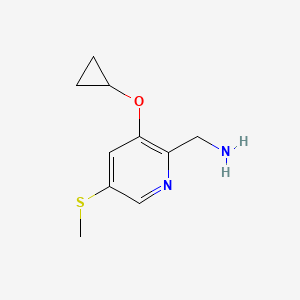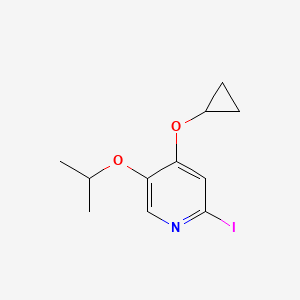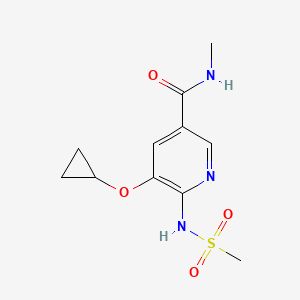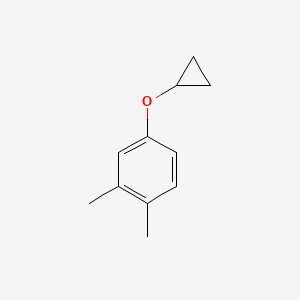
4-Cyclopropoxy-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl halide reacts with 1,2-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivativesThe reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the cyclopropoxy group to a cyclopropyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium catalyst, elevated temperatures.
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-1,2-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group can influence the electron density of the benzene ring, making it more or less reactive towards electrophiles. The pathways involved include the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparaison Avec Des Composés Similaires
4-Methoxy-1,2-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Ethoxy-1,2-dimethylbenzene: Contains an ethoxy group, differing in the alkyl chain length.
4-Propoxy-1,2-dimethylbenzene: Features a propoxy group, with a longer alkyl chain compared to the cyclopropoxy group.
Uniqueness: 4-Cyclopropoxy-1,2-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzene derivatives. These effects can influence the compound’s reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
4-cyclopropyloxy-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-4-11(7-9(8)2)12-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |
Clé InChI |
OHNYQTGZDZOPJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


